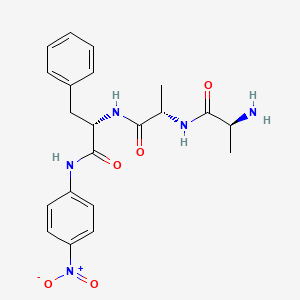

Ala-Ala-Phe p-nitroanilide

Descripción

Significance of Synthetic Chromogenic Substrates in Protease Research

Synthetic chromogenic substrates are colorless, soluble molecules that are crucial for detecting and quantifying enzymatic activity. dcfinechemicals.com They are designed to mimic the natural substrates of enzymes. diapharma.comhaemochrom.de When a specific enzyme binds to its corresponding synthetic substrate, it catalyzes the cleavage of the chromophore group, resulting in a colored product. dcfinechemicals.comhaemochrom.de The intensity of this color change, which can be measured spectrophotometrically, is proportional to the enzyme's activity. dcfinechemicals.comdiapharma.com This technology, developed in the early 1970s, has become a vital tool in biochemical and clinical research, particularly in understanding the mechanisms of processes like blood coagulation and fibrinolysis. diapharma.com

The use of p-nitroaniline (pNA) as a chromogenic marker is common in these substrates. haemochrom.detandfonline.com Upon enzymatic cleavage, the colorless substrate releases the yellow-colored p-nitroaniline, which can be detected at a wavelength of 405-410 nm. haemochrom.deevitachem.comcaymanchem.com This allows for continuous monitoring of the enzymatic reaction. researchgate.net

Overview of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide as a Model Serine Protease Substrate

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is a well-established substrate for a variety of serine proteases, including chymotrypsin (B1334515), cathepsin G, and subtilisin. scientificlabs.co.uk The tetrapeptide sequence, Ala-Ala-Pro-Phe, is specifically recognized by these enzymes. smolecule.com The succinyl group at the N-terminus enhances the substrate's solubility in aqueous solutions used for biochemical assays. ontosight.aievitachem.com

The key to its function lies in the cleavage of the amide bond between the phenylalanine (Phe) residue and the p-nitroanilide group by the protease. evitachem.com This reaction releases p-nitroaniline, and the rate of its formation provides a direct measure of the enzyme's catalytic activity. smolecule.com This substrate is particularly valuable for studying chymotrypsin-like enzymes due to its specific sequence that mimics their natural substrates. smolecule.com It is not hydrolyzed by human leukocyte elastase. sigmaaldrich.com

The applications of Suc-AAPF-pNA are extensive and include:

Enzyme Activity Assays: Quantifying the activity of proteases from various biological sources. evitachem.com

Enzyme Kinetics: Determining key kinetic parameters like the Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km). smolecule.comevitachem.com

Inhibitor Screening: Identifying potential inhibitors of serine proteases by measuring the reduction in enzyme activity. evitachem.com

Biochemical Research: Serving as a model substrate to investigate the mechanisms of proteolysis and enzyme specificity. evitachem.com

Historical Context and Evolution of Peptide-p-nitroanilide Substrate Design

The development of synthetic protease substrates has evolved significantly over time. Initially, simple amino acid derivatives, such as esters and amides, were used. tandfonline.com However, these were often unselective and insensitive. tandfonline.com The introduction of chromophoric groups like p-nitroaniline marked a significant advancement, leading to the "first generation" of chromogenic substrates based on single amino acids. tandfonline.com

To improve sensitivity and selectivity, researchers began to design substrates with short peptide chains that mimic the natural target sequences of proteases. tandfonline.com This approach utilizes the affinity sites of the enzyme near its active site, leading to more efficient and specific binding. tandfonline.com The successful design of these peptide-based substrates, including tri- and tetrapeptides, gave rise to a "third generation" of highly sensitive and selective chromogenic substrates. tandfonline.com The design of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is a prime example of this evolution, where a specific peptide sequence is combined with a chromogenic reporter to create a powerful tool for protease research. The synthesis of such peptide p-nitroanilides can be challenging due to the poor nucleophilicity of p-nitroaniline, leading to the development of specialized solid-phase synthesis techniques. osti.gov

Detailed Research Findings

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide has been instrumental in characterizing the activity of numerous proteases.

Enzyme Specificity and Kinetics

This substrate is particularly effective for assaying chymotrypsin-like enzymes. smolecule.com Chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids like phenylalanine, tryptophan, and tyrosine. wikipedia.orglibretexts.org The Ala-Ala-Pro-Phe sequence of the substrate effectively mimics this preference, allowing it to bind to the enzyme's active site. smolecule.com

Kinetic studies have provided valuable insights into the efficiency of this substrate with different enzymes. For instance, it has a high kcat and a low Km for alpha-chymotrypsin and fungal chymotrypsin-like serine proteases. sigmaaldrich.com The catalytic efficiencies (kcat/Km) for peptidyl prolyl cis-trans isomerase from Methanococcus thermolithotrophicus have been measured to be 0.20 µM⁻¹ s⁻¹ for N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. nih.gov

The table below summarizes some of the reported kinetic parameters for N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide with various enzymes.

| Enzyme | Km Value | Reference |

| Cathepsin G | 1.7 mM | caymanchem.com |

| Chymotrypsin | 60 µM | caymanchem.com |

| Chymase | 4 mM | caymanchem.com |

Applications in Protease Inhibition Studies

The substrate is widely used in high-throughput screening assays to identify potential inhibitors of proteases. By measuring the rate of p-nitroaniline release in the presence and absence of a test compound, researchers can determine the compound's inhibitory effect on the enzyme's activity. evitachem.com

Compound Information

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O5/c1-13(22)19(27)23-14(2)20(28)25-18(12-15-6-4-3-5-7-15)21(29)24-16-8-10-17(11-9-16)26(30)31/h3-11,13-14,18H,12,22H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)/t13-,14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYMOVDNWWDGFU-DEYYWGMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Molecular Architecture for Research Applications

Methodologies for N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide Synthesis

The synthesis of this specialized peptide substrate is a multi-step process requiring precise control over chemical reactions to ensure the correct sequence and high purity of the final product. evitachem.com The primary method employed is solid-phase peptide synthesis (SPPS), which offers significant advantages over traditional solution-phase synthesis for peptide construction. bachem.com

Solid-Phase Peptide Synthesis Techniques for Peptide-p-nitroanilides

Solid-Phase Peptide Synthesis (SPPS) is the standard method for creating peptides by sequentially adding amino acids to a growing chain that is anchored to an insoluble solid support or resin. bachem.com This technique simplifies the purification process, as excess reagents and by-products can be washed away by filtration after each step. bachem.com

The synthesis of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide typically utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The general cycle for each amino acid addition involves:

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed, usually with a weak base like piperidine. peptide.com

Activation and Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain. Common coupling reagents include carbodiimides or reagents like HBTU and TBTU. peptide.com

Washing: The solid support is thoroughly washed to remove excess reagents and soluble by-products.

This cycle is repeated for each amino acid in the sequence (Proline, Alanine (B10760859), Alanine). After the tetrapeptide is assembled, the terminal Fmoc group is removed to allow for the final succinylation step.

| Step | Description | Reagents/Conditions |

| Resin Preparation | An appropriate resin, often a Rink Amide resin, is prepared to yield a C-terminal amide upon cleavage. nih.govnih.gov | Swelling in a suitable solvent (e.g., DMF). |

| First Amino Acid Coupling | The C-terminal amino acid (Phenylalanine) is attached to the resin, often as a pre-formed p-nitroanilide derivative, or the p-nitroanilide is incorporated later. | Fmoc-Phe-OH, coupling agents (e.g., DIC/HOBt). |

| Peptide Elongation | Sequential cycles of deprotection and coupling are performed to add Fmoc-Pro-OH, Fmoc-Ala-OH, and Fmoc-Ala-OH. | 1. Piperidine in DMF (Deprotection)2. Fmoc-amino acid, coupling agents (e.g., HBTU/HATU) (Coupling) |

| N-terminal Modification | After removing the final Fmoc group, the N-terminus is capped with a succinyl group. | Succinic anhydride and a base like DIPEA. |

| Cleavage and Deprotection | The completed peptide is cleaved from the solid support, and any side-chain protecting groups are removed simultaneously. | A cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, TIS). |

Chemical Approaches for p-Nitroanilide Moiety Incorporation

A significant challenge in synthesizing peptide p-nitroanilides is the incorporation of the p-nitroanilide (pNA) moiety. nih.gov The amino group of p-nitroaniline is a poor nucleophile due to the strong electron-withdrawing effect of the para-nitro group, making its direct acylation by the peptide's C-terminal carboxyl group inefficient. nih.govnih.govnih.gov

Several strategies have been developed to overcome this obstacle:

Use of p-Nitroaniline Analogs: One effective method involves using a more reactive analog of pNA, such as 5-amino-2-nitrobenzoic acid (Anb5,2). nih.govnih.gov This analog can be coupled to the resin first, followed by the standard peptide synthesis. The resulting product mimics the spectroscopic properties of the pNA substrate upon enzymatic hydrolysis. nih.gov

Specialized Coupling Reagents: While standard coupling methods are often ineffective, more potent reagents can facilitate the reaction. For instance, diphenylphosphinic chloride or phosphorus oxychloride have been used to mediate the coupling of protected amino acids to p-nitroaniline. nih.govnih.gov

Aryl Hydrazine Resin Method: A novel approach utilizes an aryl hydrazine solid support. researchgate.netnih.govdongguk.edu The peptide is assembled on this resin, and a subsequent mild oxidation step generates a highly reactive acyl diazene intermediate. This intermediate reacts efficiently even with weak nucleophiles like p-nitroaniline to form the desired peptide p-nitroanilide. researchgate.netnih.gov This method is compatible with standard Fmoc-based synthesis. nih.gov

Considerations for Research-Scale Production and Purity

For the compound to be a reliable chromogenic substrate in enzymatic assays, achieving high purity is critical. The production process for research applications must incorporate rigorous quality control and purification steps.

Reaction Monitoring: Throughout the synthesis, it is essential to monitor the completeness of the coupling reactions. Qualitative tests, such as the Kaiser (ninhydrin) test, can be used to check for the presence of free primary amines after a coupling step, ensuring that the amino acid addition has gone to completion. peptide.com

Purification: The standard and most effective method for purifying the crude peptide after cleavage from the resin is preparative reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.combachem.com This technique separates the target peptide from impurities based on hydrophobicity. A gradient of an organic solvent like acetonitrile in water, both typically containing 0.1% TFA, is used for elution. bachem.com

Characterization and Final Product: Fractions collected from HPLC are analyzed for purity, and those meeting the required specification (often ≥97%) are pooled. cymitquimica.com The final product is then obtained as a stable, fine white or light-yellow powder through lyophilization (freeze-drying). bachem.comcymitquimica.com The identity of the peptide is confirmed using mass spectrometry.

Molecular Design Principles for Enzymatic Recognition of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide

The structure of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is specifically engineered to be recognized and cleaved by chymotrypsin-like serine proteases. evitachem.com Each component of the molecule plays a distinct role in its function as a substrate.

Structural Role of the N-terminal Succinyl Group

The N-terminal succinyl group is not merely a capping agent; it serves a crucial biochemical purpose. Its primary role is to enhance the solubility of the peptide substrate in aqueous buffers, which are the standard media for enzymatic assays. evitachem.com Peptides, especially those containing hydrophobic residues like phenylalanine, can have limited water solubility. The succinyl group introduces a terminal carboxylate, which is ionized at physiological pH, significantly increasing the molecule's hydrophilicity and stability in solution. evitachem.com

In the broader context of protein chemistry, succinylation is a post-translational modification that can alter a protein's charge, structure, and function. frontiersin.orgmetwarebio.com By adding a succinyl group, a lysine residue's positive charge is converted to a negative charge, a more significant change than that caused by acetylation. metwarebio.com While the succinyl group in this synthetic substrate does not regulate a biological process in the same way, its inclusion is a rational design element that leverages the physicochemical properties of the succinyl moiety to improve the substrate's utility in a research setting.

Conformation and Specificity of the Ala-Ala-Pro-Phe Tetrapeptide Sequence

The tetrapeptide sequence, Ala-Ala-Pro-Phe, is the core element responsible for the substrate's specificity for certain proteases. The mechanism of recognition involves the binding of this sequence into the active site of the enzyme. The active site is composed of a series of subsites (S), which accommodate the amino acid residues (P) of the substrate. The peptide sequence is designated P4-P3-P2-P1, where P1 is the residue adjacent to the bond that will be cleaved (the scissile bond).

| Substrate Residue | Position | Enzyme Subsite | Role in Recognition |

| Ala | P4 | S4 | Contributes to the overall binding affinity. |

| Ala | P3 | S3 | Interacts with the corresponding enzyme subsite. |

| Pro | P2 | S2 | The rigid ring structure of proline introduces a specific kink or conformation into the peptide backbone, which can be critical for proper positioning within the active site. The trans-Ala-Pro bond is the form readily cleaved by chymotrypsin (B1334515). sigmaaldrich.com |

| Phe | P1 | S1 | This is the primary determinant of specificity for chymotrypsin-like enzymes. The S1 subsite of chymotrypsin is a deep, hydrophobic pocket that preferentially binds large, aromatic residues like phenylalanine. The cleavage occurs at the carboxyl side of this residue. |

The enzymatic reaction proceeds via hydrolysis of the amide bond between the Phenylalanine residue and the p-nitroanilide group. This cleavage releases p-nitroaniline, which has a distinct yellow color and an absorbance maximum around 405-410 nm, allowing the rate of the enzymatic reaction to be measured spectrophotometrically. evitachem.comsigmaaldrich.com The substrate is not hydrolyzed by other proteases like human leukocyte elastase, highlighting its specificity. sigmaaldrich.com

The p-Nitroanilide Moiety as a Chromogenic Reporter Group

The utility of Ala-Ala-Phe p-nitroanilide as a substrate in enzyme kinetics hinges on the presence of the p-nitroanilide (pNA) group attached to the C-terminus of the peptide chain. In its intact form, the tripeptide-pNA conjugate is colorless. However, upon enzymatic hydrolysis of the amide bond between the phenylalanine residue and the p-nitroaniline moiety, free p-nitroaniline is released. This liberated p-nitroaniline imparts a distinct yellow color to the solution, which can be quantitatively measured by spectrophotometry, typically at a wavelength of 405 nm.

The principle of this chromogenic assay is based on the Beer-Lambert law, where the absorbance of the solution is directly proportional to the concentration of the colored product, p-nitroaniline. This allows for the continuous monitoring of enzyme activity in real-time. The rate of p-nitroaniline release, and thus the rate of the enzymatic reaction, can be determined by measuring the change in absorbance over time.

The p-nitroanilide group is an effective chromogenic reporter for several reasons:

Distinct Spectral Properties: The product, p-nitroaniline, has a strong absorbance at a wavelength where the substrate and other components of the reaction mixture have minimal absorbance, reducing background interference.

High Molar Absorptivity: Free p-nitroaniline exhibits a high molar extinction coefficient, which provides high sensitivity for detecting low levels of enzymatic activity.

Solubility: While p-nitroaniline itself has limited aqueous solubility, the peptide conjugate is sufficiently soluble in the aqueous buffers typically used for enzyme assays.

The synthesis of peptide p-nitroanilides can be challenging due to the low nucleophilicity of the amino group of p-nitroaniline. This often necessitates the use of specific coupling agents or solid-phase synthesis strategies to achieve efficient conjugation to the peptide chain.

The molecular architecture of this compound is crucial for its function as a specific enzyme substrate. The tripeptide sequence, Alanine-Alanine-Phenylalanine, mimics the natural recognition sites of enzymes like chymotrypsin, which preferentially cleaves peptide bonds C-terminal to large hydrophobic residues such as phenylalanine. The conformation of the peptide backbone and the orientation of the amino acid side chains dictate the binding affinity and specificity of the substrate for the enzyme's active site.

Detailed Research Findings

The enzymatic hydrolysis of this compound and similar substrates has been the subject of numerous kinetic studies to elucidate enzyme mechanisms and screen for inhibitors. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), are often determined to characterize the enzyme-substrate interaction. While specific kinetic data for this compound is dispersed across various studies, the table below presents representative data for the hydrolysis of a closely related and commonly used chymotrypsin substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, by different proteases. This illustrates the utility of such substrates in characterizing enzyme activity.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Subtilisin Carlsberg | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 0.004 | 104 | 2.6 x 10⁷ |

| Subtilisin BPN' | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 0.020 | 49 | 2.45 x 10⁶ |

Enzymatic Hydrolysis Mechanisms and Advanced Kinetic Characterization

Molecular Mechanism of Protease-Catalyzed Hydrolysis of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide

The specificity of a protease for a particular substrate like Suc-AAPF-pNA is primarily determined by the architecture of its active site, which includes a series of subsites or "specificity pockets." nih.gov These pockets accommodate the side chains of the amino acid residues of the substrate. The tetrapeptide sequence of the substrate—Alanine-Alanine-Proline-Phenylalanine—binds to a series of these subsites (S4 through S1) on the enzyme.

The Phenylalanine (Phe) residue at the P1 position (the residue immediately N-terminal to the scissile bond) is crucial for recognition by chymotrypsin-like proteases. The S1 pocket of these enzymes is typically a deep, hydrophobic cavity that favorably accommodates the large, aromatic side chain of phenylalanine. This specific interaction is a primary determinant of the substrate's suitability for enzymes like chymotrypsin (B1334515) and cathepsin G. caymanchem.comnih.gov The residues at the P2 (Pro), P3 (Ala), and P4 (Ala) positions also contribute to the binding affinity and proper orientation of the substrate through interactions with the corresponding S2, S3, and S4 pockets of the enzyme. caymanchem.com

At the heart of the catalytic mechanism for serine proteases is a set of three amino acid residues known as the catalytic triad (B1167595). wikipedia.orgresearchgate.net In chymotrypsin and many related enzymes, this triad consists of Aspartate (Asp), Histidine (His), and Serine (Ser). researchgate.netembl.de These residues are precisely positioned within the active site to form a charge-relay network that dramatically increases the nucleophilicity of the serine residue. wikipedia.org

The process begins with the Aspartate residue orienting and polarizing the Histidine. wikipedia.org The Histidine, acting as a general base, then abstracts a proton from the hydroxyl group of the Serine side chain. nih.gov This action renders the Serine oxygen a potent nucleophile, primed to attack the electrophilic carbonyl carbon of the peptide bond between the Phenylalanine and the p-nitroanilide of the substrate. wikipedia.orgnih.gov

The nucleophilic attack by the activated Serine on the substrate's carbonyl carbon leads to the formation of a short-lived, high-energy tetrahedral intermediate. nih.govacs.org The negative charge that develops on the carbonyl oxygen is stabilized by hydrogen bonds with backbone amide groups in a region of the active site known as the oxyanion hole. wikipedia.orgnih.gov

This tetrahedral intermediate then collapses. The His residue, now acting as a general acid, donates a proton to the nitrogen atom of the p-nitroanilide group, facilitating its departure as the first product (P1). nih.gov This first stage of the reaction, known as acylation, results in the formation of a covalent acyl-enzyme intermediate, where the N-Succinyl-Ala-Ala-Pro-Phe portion of the substrate is ester-linked to the active site Serine. nih.govacs.org

The second stage, deacylation, regenerates the free enzyme. A water molecule enters the active site and is activated by the His residue, which acts as a general base to abstract a proton, forming a reactive hydroxyl ion. nih.gov This hydroxyl ion then performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate collapses, releasing the N-Succinyl-Ala-Ala-Pro-Phe peptide (the second product, P2) with a newly formed C-terminal carboxyl group. The proton is returned to the Serine residue, restoring the catalytic triad to its original state and preparing the enzyme for another catalytic cycle. nih.gov

A key feature of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide as a substrate is the chromogenic nature of its leaving group, p-nitroaniline (pNA). evitachem.com While the intact substrate is nearly colorless, the released p-nitroaniline has a distinct yellow color under neutral or alkaline conditions and a strong absorbance maximum around 405-410 nm. caymanchem.comsigmaaldrich.com

The rate of the enzymatic reaction can be continuously monitored by measuring the increase in absorbance at this wavelength using a spectrophotometer. sigmaaldrich.com The concentration of the released p-nitroaniline can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (a known constant under specific pH and temperature conditions, often cited as 8,800 M⁻¹cm⁻¹ at pH 7.5 and 410 nm), c is the concentration, and l is the path length of the cuvette. sigmaaldrich.com This direct relationship between product formation and a measurable optical signal makes Suc-AAPF-pNA an invaluable tool for studying enzyme kinetics. evitachem.com

Quantitative Analysis of Enzyme Kinetics Utilizing N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide

The ease of detecting the hydrolysis of Suc-AAPF-pNA makes it an ideal substrate for performing quantitative analyses of enzyme kinetics. evitachem.com By measuring the initial reaction rates at various substrate concentrations, researchers can determine key kinetic parameters that describe the efficiency and mechanism of an enzyme.

The relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vₘₐₓ), and the Michaelis constant (Kₘ) is described by the Michaelis-Menten equation. researchgate.netchegg.com

To determine these parameters, a series of experiments is conducted where the concentration of Suc-AAPF-pNA is varied while the enzyme concentration is held constant. The initial rate of p-nitroaniline formation is measured for each substrate concentration. The resulting data (V₀ versus [S]) can then be plotted and fitted to the Michaelis-Menten equation, often using a linearized form such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or by non-linear regression analysis. chegg.com

Vₘₐₓ (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme's active sites are fully saturated with the substrate. It is directly proportional to the total enzyme concentration.

Kₘ (Michaelis Constant): This is the substrate concentration at which the reaction rate is half of Vₘₐₓ. Kₘ is an inverse measure of the substrate's binding affinity for the enzyme; a lower Kₘ value indicates a higher affinity. researchgate.net

These parameters are crucial for characterizing an enzyme's activity and specificity. For instance, Suc-AAPF-pNA has been used to determine the Kₘ values for several proteases, highlighting their differing affinities for this substrate. caymanchem.com

| Enzyme | Kₘ (Michaelis Constant) | Source |

|---|---|---|

| α-Chymotrypsin | 60 µM (0.06 mM) | caymanchem.com |

| Cathepsin G (Human Leukocyte) | 1.7 mM | caymanchem.com |

| Chymase | 4 mM | caymanchem.com |

From these parameters, the catalytic efficiency of the enzyme (kcat/Kₘ) can also be calculated, providing a measure of how efficiently the enzyme converts the substrate into product. nih.gov

Calculation of Catalytic Efficiency (kcat/Km) for Proteolytic Reactions

The catalytic efficiency, represented by the ratio kcat/Km, is a crucial parameter for quantifying the specificity of a protease for a particular substrate. It reflects how efficiently an enzyme can convert a substrate into a product at low substrate concentrations. The hydrolysis of Ala-Ala-Phe p-nitroanilide by various proteases serves as a common laboratory model to determine this value. The reaction progress is conveniently monitored by the release of p-nitroaniline, which absorbs light at 410 nm.

Different proteases exhibit a wide range of catalytic efficiencies towards this compound, which is indicative of their substrate-binding pocket specificities. For instance, subtilisin BPN', a well-studied serine protease, demonstrates significant hydrolytic activity towards peptide p-nitroanilides. While direct kinetic data for this compound with this enzyme is not always readily available in comparative studies, closely related substrates like Suc-Ala-Ala-Pro-Phe-pNA are often used. For example, studies on subtilisin BPN' variants have shown how mutations can alter the kcat/Km, thereby providing insights into the structure-function relationship of the enzyme.

The determination of kcat and Km is typically achieved by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. The catalytic efficiency (kcat/Km) can then be calculated. Below is a table illustrating typical kinetic parameters for the hydrolysis of a similar peptide p-nitroanilide substrate by a serine protease, which demonstrates the methodology.

| Enzyme | Km (M) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Subtilisin BPN' (Wild Type) | 1.4 x 10⁻⁴ | 50 | 3.6 x 10⁵ |

Elucidation of Acylation (k2) and Deacylation (k3) Rate Constants

The hydrolysis of this compound by serine proteases proceeds via a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate. The first step is acylation, where the peptide substrate binds to the enzyme and the peptide bond is cleaved, resulting in the release of the p-nitroaniline and the formation of an acyl-enzyme intermediate. This step is characterized by the acylation rate constant, k2. The second step is deacylation, where the acyl-enzyme intermediate is hydrolyzed by water to release the peptide fragment and regenerate the free enzyme. This step is governed by the deacylation rate constant, k3.

The pH dependence of k2 and k3 provides valuable information about the ionization states of the catalytic residues involved in each step. For trypsin-catalyzed hydrolysis of a similar substrate, N-α-benzyloxycarbonyl-L-lysine p-nitroanilide, the acylation rate constant (k2) was found to be rate-limiting over the entire pH range studied. acs.org The pH profile of k2 for this reaction was dependent on two pKa values, which were assigned to the ionization of active site residues. acs.org In contrast, the deacylation rate constant (k3) was dependent on a single pKa. acs.org

| Parameter | Description | pH Dependence |

|---|---|---|

| k₂ (Acylation) | Rate of formation of the acyl-enzyme intermediate. | Typically dependent on the ionization state of the catalytic histidine and another residue. acs.org |

| k₃ (Deacylation) | Rate of hydrolysis of the acyl-enzyme intermediate. | Generally dependent on the ionization state of the catalytic histidine. acs.org |

Temperature Dependencies and Solvent Isotope Effects on Catalysis

The rates of enzymatic reactions, including the hydrolysis of this compound, are highly dependent on temperature. Generally, an increase in temperature leads to an increase in the reaction rate up to an optimal temperature, beyond which the enzyme begins to denature and lose activity. The temperature dependence of the kinetic parameters can be analyzed using the Arrhenius equation to determine the activation energy of the reaction.

Solvent isotope effects (SIEs) are a powerful tool for investigating the role of proton transfer in the catalytic mechanism. By comparing the reaction rates in H₂O and D₂O, insights into the transition state of the reaction can be gained. For the chymotrypsin-catalyzed hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA, a substrate similar to this compound, the solvent isotope effects on k2, k3, and k2/Ks were determined at different temperatures. researchgate.net The results showed that the isotope effects did not vary significantly with temperature, which is consistent with a single rate-limiting step in the context of transition state theory. researchgate.net A normal solvent deuterium (B1214612) kinetic isotope effect, where the reaction is slower in D₂O, is often indicative of a general acid-base catalysis mechanism where a proton is transferred in the rate-limiting step. nih.gov

| Kinetic Parameter | SIE (kH₂O/kD₂O) at 20 °C | SIE (kH₂O/kD₂O) at 50 °C |

|---|---|---|

| k₂ | 3.09 ± 0.45 | 2.83 ± 0.45 |

Data adapted from a study on a similar substrate. researchgate.net

Impact of Biochemical Microenvironment on Protease Activity

pH Profile Analysis and Optimal pH Determination for Enzyme Activity

For serine proteases, the catalytic activity is critically dependent on the ionization state of the catalytic triad, which typically consists of a histidine, an aspartate, and a serine residue. The pH dependence of kcat/Km for the trypsin-catalyzed hydrolysis of Z-Lys-pna revealed two pKa values of 6.75 and 4.10, which were attributed to the ionization of the active site histidine-57 and aspartate-189, respectively. acs.org Protonation of either of these residues leads to a loss of catalytic activity. acs.org The optimal pH for this reaction was found to be in the alkaline range. acs.org

| Enzyme | Optimal pH Range | Key Ionizable Groups |

|---|---|---|

| Trypsin | Alkaline | Histidine-57, Aspartate-189 acs.org |

| Chymotrypsin | Alkaline | Histidine-57, Aspartate-102 |

| Subtilisin | Alkaline | Histidine-64, Aspartate-32 |

Temperature Optima and Thermostability Studies of Proteases

Temperature is a critical factor influencing the rate of enzymatic hydrolysis of this compound. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules increases, leading to more frequent collisions and a higher reaction rate. This trend continues until the optimal temperature is reached. Beyond this point, the enzyme's structure begins to unfold, leading to a rapid loss of activity, a process known as thermal denaturation.

The thermostability of a protease, its ability to resist thermal denaturation, is an important characteristic, particularly for industrial applications. Thermostable proteases, often isolated from thermophilic organisms, can function at elevated temperatures for extended periods. For example, a thermostable subtilisin from Bacillus sp. WF146 has been the subject of studies to improve its thermostability further through protein engineering. nih.gov The thermostability of proteases can be enhanced by factors such as the presence of stabilizing ions like Ca²⁺. researchgate.net The half-life of an enzyme at a specific temperature is often used as a measure of its thermostability. mdpi.com

| Protease | Optimal Temperature (°C) | Key Features |

|---|---|---|

| Ak.1 protease | 75 | Stabilized by Ca²⁺ ions. researchgate.net |

| Protease from Bacillus megaterium-TK1 | 70 | Retains ~76% activity at 70 °C. mdpi.com |

| Serine Protease PB92 | ~60-65 | Thermostability improved through site-directed mutagenesis. mdpi.com |

Influence of Ionic Strength and Buffer Composition on Enzymatic Hydrolysis

The ionic strength and the composition of the buffer solution can significantly influence the enzymatic hydrolysis of this compound by affecting both the enzyme and the substrate. The ionic strength of the solution can alter the three-dimensional structure of the enzyme and the solubility of the substrate. Changes in ionic strength can also modulate the electrostatic interactions between the enzyme and the substrate, which are often crucial for substrate binding and catalysis.

For some enzymes, increasing the ionic strength can lead to a decrease in substrate affinity and maximal velocity (Vmax). nih.gov This can be attributed to the shielding of electrostatic interactions that are important for the enzyme-substrate interaction. The specific ions present in the buffer can also have distinct effects. For example, some anions have been shown to act as competitive inhibitors for certain enzymes. nih.gov The choice of buffer is also critical, as the buffer components themselves can interact with the enzyme and affect its activity. Therefore, it is essential to control the ionic strength and buffer composition in kinetic assays to ensure reproducible and meaningful results.

| Factor | General Effect on Enzymatic Hydrolysis | Mechanism |

|---|---|---|

| Ionic Strength | Can increase or decrease activity depending on the enzyme and substrate. | Alters protein conformation, substrate solubility, and electrostatic interactions. nih.govmdpi.com |

| Buffer Composition | Can influence pH stability and specific ion effects. | Buffer components can interact with the enzyme or substrate. |

Enzyme Specificity Profiling and Protease Functional Characterization

Probing P1 Residue Specificity and Extended Subsite Interactions

The specificity of a protease for its substrate is determined by a series of interactions between the amino acid residues of the substrate (designated P-sites) and the corresponding binding pockets of the enzyme (S-sites), according to the Schechter and Berger nomenclature. nih.gov

The primary determinant of specificity for chymotrypsin-like proteases is the interaction between the P1 residue of the substrate and the S1 subsite of the enzyme. For Ala-Ala-Phe p-nitroanilide, the P1 residue is phenylalanine. The S1 pocket of chymotrypsin (B1334515) and related enzymes is a deep, hydrophobic cleft that favorably accommodates the large, nonpolar side chain of phenylalanine. nih.gov This precise fit is crucial for proper substrate alignment and subsequent catalysis. In contrast, the S1 pocket of elastase is much shallower and partially occluded by valine and threonine residues, creating a preference for smaller P1 side chains. frontiersin.org

Discovery and Characterization of Novel Proteolytic Enzymes

The defined specificity of this compound makes it an excellent screening tool for identifying and characterizing new proteases with chymotrypsin-like activity from diverse biological sources. By incubating a sample with the substrate and monitoring for the release of p-nitroaniline, researchers can rapidly detect the presence of such enzymes.

This approach has been successfully applied in various contexts:

Yeast Mutants: The substrate was used to identify new proteolytic activities in yeast mutants, aiding in the discovery of previously unknown enzymes. sigmaaldrich.com

Scorpion Venom: A novel chymotrypsin-like serine protease involved in digestion was purified and characterized from the scorpion Scorpio maurus using N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide to track its activity throughout the purification process. nih.gov

Fungal Proteases: A subtilisin-like protease (PoSl) was identified and characterized from the white rot fungus Pleurotus ostreatus by assaying its activity against N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. asm.org

This substrate continues to be a valuable reagent in "bioprospecting" efforts to discover novel enzymes with potential applications in biotechnology and medicine.

Application in Screening for Protease Activity in Diverse Biological Matrices (e.g., Microbial Secretions, Tissue Lysates)

The search for novel proteases with specific industrial or therapeutic applications often begins with large-scale screening of diverse biological sources. This compound and similar peptide p-nitroanilides serve as effective tools for detecting and quantifying protease activity in complex biological mixtures such as microbial secretions and tissue lysates.

Researchers have successfully isolated and screened for protease-producing bacteria from various environments, including soil, marine sediments, and industrial waste sites. ijcmas.comijcmas.comnih.govresearchgate.net The initial screening often involves qualitative methods, such as observing zones of clearing on skim milk agar (B569324) plates, which indicates proteolysis. nih.govresearchgate.net Isolates that show promise are then subjected to quantitative assays using chromogenic substrates to measure the level of protease activity in their secretions. ijcmas.com For instance, bacterial isolates from tannery waste have been screened for their ability to produce proteases, with the most effective strains selected for further optimization and characterization. nih.gov The use of p-nitroanilide substrates allows for the direct measurement of enzyme activity in the culture supernatant, facilitating the identification of high-yield producers. ijcmas.com

This methodology is not limited to microbial sources. It is also applicable to the analysis of tissue lysates for endogenous protease activity. A general method involves separating proteins from a lysate using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel can then be incubated with a solution containing a specific peptidyl p-nitroanilide substrate. The release of p-nitroaniline directly on the gel reveals the presence and location of active proteases. nih.gov This approach is valuable for identifying specific proteases within a complex protein mixture and understanding their potential roles in cellular processes.

Utilization in Purification and Functional Analysis of Uncharacterized Proteases

Once a source of protease activity is identified, this compound is crucial for monitoring the enzyme's activity throughout the purification process. Purification typically involves multiple steps, such as ammonium (B1175870) sulfate (B86663) precipitation and various forms of chromatography. ekb.egmdpi.com At each stage, fractions are assayed using the chromogenic substrate to determine which ones contain the highest protease concentration and specific activity, guiding the selection of fractions for subsequent steps. ekb.eg This ensures an efficient purification scheme, leading to a homogenous enzyme preparation.

Following purification, this substrate is used for the functional characterization of the newly isolated protease. nih.govnih.gov Key parameters such as substrate specificity, kinetic constants, and the effects of temperature and pH can be determined. For example, the thermostable Ak.1 protease, purified from an Escherichia coli clone, was characterized using a panel of substrates, including Suc-Ala-Ala-Pro-Phe-pNA. researchgate.net This analysis revealed that the enzyme is active against substrates with neutral or hydrophobic amino acids at the P1 position. researchgate.net The kinetic parameters, Kₘ and k꜀ₐₜ, provide insight into the enzyme's efficiency and affinity for the substrate. researchgate.net Such functional analyses are essential for understanding the protease's biological role and assessing its potential for biotechnological applications. mdpi.com

The table below presents data from the characterization of the Ak.1 protease, demonstrating its activity against various peptide p-nitroanilide substrates. researchgate.net

| Substrate | Temperature (°C) | Specific Activity (units/mg) |

| Suc-Ala-Ala-Pro-Phe-pNA | 75 | 313 ± 3 |

| Suc-Ala-Ala-Pro-Leu-pNA | 75 | 103 ± 1 |

| Suc-Ala-Ala-Pro-Ala-pNA | 75 | 25 ± 0.3 |

| Suc-Ala-Ala-Ala-pNA | 75 | 16 ± 0.2 |

| Ala-Ala-Phe-pNA | 40 | 0.18 ± 0.02 |

This table was generated based on data from a study on Ak.1 protease. researchgate.net

Application in Peptidyl Prolyl Isomerase (PPIase) Activity Determination

Beyond its use in direct protease assays, derivatives of this compound are integral components of coupled assays designed to measure the activity of a different class of enzymes: Peptidyl Prolyl Isomerases (PPIases).

Mechanism of Cis-Trans Isomerization of X-Pro Peptide Bonds

The peptide bond preceding a proline residue (the X-Pro bond) is unique among the 20 common amino acids. wikipedia.org Due to the cyclic structure of proline, the energy barrier for rotation around this bond is significantly higher than for other peptide bonds. wikipedia.org As a result, the X-Pro bond can exist in both cis and trans conformations within a polypeptide chain, whereas other peptide bonds strongly favor the trans state. wikipedia.orgresearchgate.net The isomerization between the cis and trans forms is an intrinsically slow process and can be the rate-limiting step in protein folding. researchgate.netnih.gov Peptidyl Prolyl Isomerases (PPIases) are enzymes that catalyze this cis-trans isomerization, thereby accelerating protein folding and regulating the function of mature proteins. researchgate.neteurofinsdiscovery.comcambridgemedchemconsulting.com The enzyme does not alter the equilibrium between the two states but accelerates the rate at which equilibrium is reached. researchgate.net

Development and Optimization of Coupled Spectrophotometric Assays for PPIase Activity

The activity of PPIases can be measured using a clever, coupled spectrophotometric assay that employs a substrate like N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA). This assay relies on a second, "coupling" enzyme, chymotrypsin. wikipedia.org Chymotrypsin is a protease that specifically cleaves the peptide bond on the C-terminal side of phenylalanine, but only when the preceding Ala-Pro bond is in the trans conformation. wikipedia.orgmeasurebiology.org

The assay is initiated by adding the Suc-AAPF-pNA substrate, which exists as a mixture of cis and trans isomers, to a solution containing chymotrypsin and the PPIase to be tested. wikipedia.orgoup.com Chymotrypsin rapidly cleaves all the pre-existing trans isomers, causing an initial burst of p-nitroaniline release. wikipedia.org The subsequent, slower rate of p-nitroaniline production is limited by the rate at which the remaining cis isomers are converted to the trans form. wikipedia.org In the presence of a PPIase, this conversion is accelerated, leading to a faster rate of color development. The PPIase activity is therefore directly proportional to the increased rate of p-nitroaniline release. measurebiology.org

Several optimizations have been developed to improve the accuracy and sensitivity of this assay. A significant challenge is the high rate of uncatalyzed (spontaneous) cis-trans isomerization. nih.gov To address this, the assay is often performed at low temperatures (e.g., 0-10°C) to suppress this background rate. nih.govnih.gov Another improvement involves preparing the substrate in solvents like trifluoroethanol (TFE) containing lithium chloride (LiCl). measurebiology.org This solvent mixture increases the equilibrium population of the cis isomer of the substrate, making a larger fraction of the substrate available for the PPIase-catalyzed reaction and enhancing the assay's signal. measurebiology.orgnih.gov These optimizations have enabled the accurate determination of steady-state kinetic parameters (Kₘ and k꜀ₐₜ) for various PPIases. nih.gov

Applications in Protease Inhibitor Discovery and Mechanistic Pharmacology

High-Throughput Screening Methodologies for Protease Inhibitors

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify potential drug candidates that can modulate the activity of a specific biological target, such as a protease. The use of Ala-Ala-Phe p-nitroanilide as a substrate is well-suited for HTS campaigns due to the straightforward and sensitive nature of the resulting colorimetric assay.

In a typical HTS setup for protease inhibitors, the reaction is conducted in multi-well plates. Each well contains the target protease, the this compound substrate, and a different compound from the library being screened. The rate of p-nitroaniline release, measured by the increase in absorbance at or near 405 nm, is monitored over time. A reduction in the rate of color development in a particular well, relative to a control without any inhibitor, indicates that the compound in that well is a potential inhibitor of the protease. This method's simplicity and robustness make it amenable to automation, enabling the screening of thousands of compounds in a short period.

Once potential inhibitors are identified through HTS, the next step is to characterize their mechanism of action. Enzyme inhibitors are broadly classified into three main reversible types: competitive, non-competitive, and uncompetitive. Assays utilizing this compound can be designed to distinguish between these inhibition modalities by systematically varying the concentrations of both the substrate and the inhibitor.

Competitive Inhibition: A competitive inhibitor binds to the active site of the enzyme, thereby preventing the substrate from binding. In the presence of a competitive inhibitor, the apparent Michaelis constant (Km) of the enzyme for its substrate increases, while the maximum velocity (Vmax) remains unchanged. This is because the inhibition can be overcome by increasing the substrate concentration.

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency. In this case, the Vmax of the enzyme is lowered, but the Km remains the same, as the inhibitor does not affect substrate binding.

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex. This type of inhibition is characterized by a decrease in both Vmax and Km.

By performing kinetic experiments with varying concentrations of this compound and the identified inhibitor, and then plotting the data using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]), the mode of inhibition can be determined from the changes in Km and Vmax. For instance, α-fluorinated β-amino acid derivatives have been identified as competitive inhibitors of α-chymotrypsin using this approach.

Beyond identifying the type of inhibition, it is crucial to quantify the potency of an inhibitor. The two most common parameters used for this are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. It is determined by measuring the enzyme activity with a fixed concentration of this compound in the presence of a range of inhibitor concentrations. The resulting data are plotted as percent inhibition versus inhibitor concentration, and the IC50 is calculated from the resulting dose-response curve.

The inhibition constant (Ki) is a more fundamental measure of inhibitor potency. It represents the dissociation constant of the enzyme-inhibitor complex and is independent of the substrate concentration. For a competitive inhibitor, Ki can be determined from the relationship between the apparent Km obtained at different inhibitor concentrations. For other inhibition types, different kinetic models are used to calculate Ki from the experimental data. For example, the microbial peptide chymostatin (B1668925) has been shown to be a potent competitive inhibitor of chymotrypsin (B1334515) with a Ki value in the nanomolar range, as determined through kinetic studies.

Inhibitory Constants for Selected Chymotrypsin Inhibitors

| Inhibitor | Protease Target | Inhibition Type | Ki (nM) | IC50 (µM) |

|---|---|---|---|---|

| Chymostatin | α-Chymotrypsin | Competitive | 0.4 | - |

| N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | α-Chymotrypsin | Irreversible (Covalent) | - | - |

| α-Fluoro-β-amino acid derivative | α-Chymotrypsin | Competitive | - | - |

Evaluation of Inhibitor Efficacy Against Specific Protease Targets

This compound is a substrate for several chymotrypsin-like serine proteases. While it is commonly used for studying α-chymotrypsin, it can also be cleaved by other proteases such as cathepsin G and certain microbial proteases. This allows for the evaluation of an inhibitor's efficacy and selectivity against a panel of related enzymes.

By performing kinetic assays with different proteases, all using this compound as the substrate, the inhibitory activity of a compound against each enzyme can be determined. This is critical in drug development, as an ideal drug candidate should be highly potent against its intended target while exhibiting minimal activity against other related proteases to avoid off-target effects. For example, an inhibitor might be screened against both chymotrypsin and human neutrophil elastase to assess its selectivity profile.

Substrate Specificity of a Chymotrypsin-like Protease from Thermoplasma volcanium

| Substrate | Relative Activity (%) |

|---|---|

| N-Succinyl-Phe-p-nitroanilide | 100 |

| This compound | 55 |

| L-Leu-p-nitroanilide | 54 |

| N-Succinyl-Ala-Ala-Ala p-nitroanilide | 51 |

| N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 38 |

Mechanistic Insights into Enzyme-Inhibitor Interactions and Binding Kinetics

Detailed kinetic studies using this compound can provide valuable insights into the molecular mechanisms of enzyme-inhibitor interactions. The rate at which an inhibitor binds to and dissociates from an enzyme can be determined through pre-steady-state and steady-state kinetic experiments.

For "slow-binding" inhibitors, there is a time-dependent onset of inhibition, and the kinetic data can be used to determine the association (kon) and dissociation (koff) rate constants. The ratio of koff/kon provides an independent measure of the Ki. These kinetic parameters are crucial for understanding the duration of action of an inhibitor in vivo. An inhibitor with a slow dissociation rate, for example, may have a prolonged therapeutic effect even after its plasma concentration has decreased.

Furthermore, by studying the effect of pH, temperature, and ionic strength on the inhibitory activity, researchers can gain a deeper understanding of the forces driving the enzyme-inhibitor interaction, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This information is invaluable for the rational design and optimization of more potent and selective inhibitors.

Kinetic Parameters for Chymotrypsin C Variants with Suc-Ala-Ala-Pro-Phe-p-nitroanilide

| CTRC Variant | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |

|---|---|---|---|

| Wild-type | 29.4 ± 2.9 | 14.2 ± 0.5 | 4.8 x 105 |

| p.Thr136Ile | 38.9 ± 5.9 | 13.7 ± 0.8 | 3.5 x 105 |

| p.Ala184Thr | 34.1 ± 3.8 | 15.2 ± 0.7 | 4.5 x 105 |

| p.Asp260Gly | 31.1 ± 3.9 | 10.9 ± 0.5 | 3.5 x 105 |

Advanced Research Methodologies and Theoretical Frameworks

Integration of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide into Bio-Responsive Systems

Bio-responsive hydrogels are at the forefront of materials science, particularly in fields like targeted drug delivery and regenerative medicine. researchgate.net The chromogenic peptide N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide serves as a model compound in these systems to elucidate the fundamental mechanisms of enzyme-triggered release. researchgate.net

Enzyme-Mediated Release Mechanisms in Hydrogel Systems

The core principle behind using N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide in hydrogels is its specific cleavage by certain proteases, such as α-chymotrypsin. researchgate.net In a model system, this peptide, which acts as a pro-drug or reporter molecule, is covalently incorporated into the polymer backbone of a hydrogel. researchgate.net Specifically, the terminal carboxyl groups of the peptide are conjugated to primary amines within a hydrated poly(hydroxyethyl methacrylate)-based hydrogel using coupling agents like EDC and Sulfo-NHS. researchgate.net

When this functionalized hydrogel is exposed to an environment containing α-chymotrypsin, the enzyme diffuses into the hydrogel matrix. It then catalyzes the cleavage of the peptide bond, typically after the Phenylalanine residue, releasing the p-nitroaniline chromophore. researchgate.netsigmaaldrich.com The release of this yellow-colored molecule can be monitored spectrophotometrically, providing a real-time measurement of the enzymatic activity and the release kinetics of the entrapped molecule. researchgate.netsigmaaldrich.com This enzyme-mediated cleavage serves as a precise and biologically relevant trigger, allowing for the controlled release of an active agent in response to a specific biological stimulus. researchgate.net

Design Considerations for Substrate Loading and Polymer Morphology

The efficiency of both the loading of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide and its subsequent enzyme-mediated release is highly dependent on the hydrogel's physical and chemical properties. Key design considerations include the concentration of functional groups for conjugation and the cross-linking density of the polymer network. researchgate.net

Conversely, the polymer morphology, particularly the cross-linked density, plays a critical role in the release kinetics. An increase in the cross-linking density results in a more compact polymer network with smaller void fractions and increased tortuosity. researchgate.net This hinders the diffusion of the enzyme (e.g., α-chymotrypsin) into the hydrogel, thereby decreasing the rate of peptide cleavage and chromophore release. researchgate.net By carefully tuning these parameters, bio-responsive systems can be engineered to achieve programmed release rates tailored for specific applications. researchgate.net

| Hydrogel Parameter Varied | Effect on Substrate Loading Efficiency | Effect on Enzyme-Mediated Release Rate |

|---|---|---|

| Increasing Amino Group Concentration (e.g., 5 to 30 mol%) | Positive Correlation | Variable (dependent on enzyme diffusion) |

| Increasing Cross-linker Density (e.g., 1 to 12 mol%) | No Direct Effect | Negative Correlation |

Substrate-Assisted Catalysis in Directed Enzyme Evolution and Engineering

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide and its analogues are instrumental in pioneering approaches to enzyme engineering, such as "substrate-assisted catalysis." This strategy allows for the creation of enzymes with highly specific, novel activities. researchgate.net

Site-Directed Mutagenesis to Investigate Catalytic Group Removal and Activity Restoration

A novel method for engineering enzyme specificity involves the deliberate removal of a key catalytic residue from an enzyme's active site through site-directed mutagenesis, rendering the enzyme largely inactive. researchgate.net For instance, in the serine protease subtilisin from Bacillus amyloliquefaciens, the catalytic histidine residue (His64) is a crucial part of the catalytic triad (B1167595). Replacing this histidine with an alanine (B10760859) (to create the His64Ala mutant) reduces the enzyme's catalytic efficiency (kcat/Km) by a factor of one million when assayed with a standard substrate like N-succinyl-L-Phe-L-Ala-L-Ala-L-Phe-p-nitroanilide. researchgate.net

Remarkably, catalytic activity can be partially restored by providing a substrate that contains the missing functional group. researchgate.net When the His64Ala mutant is presented with a substrate where a histidine residue is placed at the P2 position (e.g., sFAHF-pNA), the enzyme's hydrolytic activity is significantly enhanced—up to 400 times faster than with a substrate having an alanine or glutamine at the P2 position. researchgate.net The imidazole (B134444) side chain of the substrate's histidine residue functionally compensates for the removed catalytic histidine, a phenomenon termed substrate-assisted catalysis. researchgate.net

Engineering Enzymes with Highly Narrowed or Altered Substrate Specificities

The principle of substrate-assisted catalysis provides a powerful basis for designing enzymes with exceptionally narrow or completely altered substrate specificities. researchgate.net The wild-type subtilisin enzyme hydrolyzes various peptide substrates with similar efficiencies. In contrast, the His64Ala mutant exhibits a profound preference for substrates containing a histidine at the P2 position. researchgate.net This effectively transforms a generalist enzyme into a specialist, which will only act on a very specific substrate that can "rescue" its defective active site.

This approach has significant implications for directed enzyme evolution. By creating libraries of enzyme variants with modifications in their active sites and screening them with a diverse range of synthetic substrates like N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide analogues, researchers can select for enzymes with tailor-made specificities for applications in diagnostics, synthesis, and biotechnology. researchgate.netresearchgate.net Further engineering of substrate binding sites, for example by altering electrostatic interactions through mutations at positions like 156 and 166 in subtilisin, can further refine specificity for charged substrates. dntb.gov.ua

| Enzyme | Substrate | Relative Catalytic Efficiency |

|---|---|---|

| Wild-Type Subtilisin | sFAAF-pNA (Ala at P2) | High |

| Wild-Type Subtilisin | sFAHF-pNA (His at P2) | High |

| His64Ala Mutant Subtilisin | sFAAF-pNA (Ala at P2) | Very Low (10-6 of Wild-Type) |

| His64Ala Mutant Subtilisin | sFAHF-pNA (His at P2) | Partially Restored (~400x higher than with sFAAF-pNA) |

Computational and Molecular Dynamics Simulations for Enzyme-Substrate Complexes

Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide invaluable, atom-level insights into the interactions between N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide and its target enzymes. These theoretical frameworks complement experimental data by elucidating the structural and energetic basis of substrate binding and catalysis.

Molecular docking studies have been used to predict the binding pose of N-succinyl-alanyl-alanyl-prolyl-phenylalanine-4-nitroanilide within the active site of proteases. researchgate.net For example, in silico docking with Rand serine protease from Bacillus subtilis shows the substrate fitting into the enzyme's binding cleft, illustrating the specific interactions that position the scissile bond near the catalytic residues. researchgate.net

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the enzyme-substrate complex in a solvated environment. nih.gov These simulations can reveal the conformational changes that occur upon substrate binding, the role of specific amino acid residues in stabilizing the substrate, and the dynamic network of hydrogen bonds and other non-covalent interactions that facilitate the enzymatic reaction. researchgate.net

For a more detailed understanding of the chemical reaction itself, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed. researchgate.netnih.govnih.gov In a QM/MM simulation, the chemically active region—the substrate's scissile bond and the enzyme's catalytic residues—is treated with high-level quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. nih.govbiomolmd.org This approach allows for the detailed investigation of the electronic rearrangements during bond cleavage, the calculation of reaction energy barriers, and the characterization of transition states, providing a comprehensive picture of the catalytic mechanism. nih.gov

Modeling Conformational Dynamics and Active Site Flexibility

The catalytic efficiency of an enzyme is not dictated by a static structure but by a dynamic ensemble of conformations. mdpi.com Computational modeling has become an indispensable tool for exploring these dynamics, and substrates like Ala-Ala-Phe p-nitroanilide are central to simulating the enzyme-substrate (ES) complex. Methodologies such as molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) are employed to provide an atomic-level description of these processes. mdpi.com

MD simulations can model the binding of this compound into an enzyme's active site, revealing crucial information about the flexibility of key structural elements, such as active site loops. mdpi.commdpi.com The binding of the substrate can induce conformational changes, a concept central to the "induced fit" hypothesis, which posits that the active site is flexible and conforms to the shape of the substrate to facilitate catalysis. nih.gov These simulations track the movements of individual atoms over time, allowing researchers to analyze the flexibility of specific regions of the protein.

Key metrics derived from these simulations include Root Mean Square Deviation (RMSD) to assess the stability of the protein structure and Root Mean Square Fluctuation (RMSF) to identify regions of high mobility. For instance, modeling an enzyme in its apo (unbound) state versus its complex with this compound can show a significant reduction in the flexibility of active site residues upon substrate binding, indicating a more rigid, catalytically competent conformation. mdpi.com

Below is a table representing typical data obtained from an MD simulation studying the effect of this compound binding on enzyme flexibility.

| Protein Region | RMSF (Å) - Apo Enzyme | RMSF (Å) - Enzyme-Substrate Complex | Interpretation |

| Catalytic Triad (e.g., His, Ser, Asp) | 0.5 | 0.3 | Reduced motion indicates stabilization of catalytic residues upon substrate binding. |

| Active Site Loop (e.g., S1 pocket) | 1.8 | 0.9 | Significant rigidification of the loop responsible for substrate recognition. |

| Distal Allosteric Site | 0.8 | 0.8 | No significant change, suggesting localized effects of substrate binding. |

| Full Protein Backbone | 1.1 | 1.0 | Minor overall stabilization, with the most pronounced effects localized to the active site. |

Correlating Protein Structural Dynamics with Enzyme Catalytic Rates

A primary goal of studying enzyme dynamics is to understand how specific protein motions are coupled to the chemical steps of catalysis. nih.gov Research has established that protein dynamics, including movements far from the active site, can be causally linked to catalytic function and reaction rates. mdpi.comresearchgate.net Computational and experimental techniques are used in concert to draw these correlations.

This approach moves beyond a static view of the Michaelis complex, envisioning it as a network of interconverting conformational states, with only a subset being catalytically active. nih.gov this compound, with its well-defined cleavage site, allows for precise measurement of catalytic rates that can then be used to validate and refine dynamic models.

The following table illustrates a hypothetical correlation between a dynamic parameter and the catalytic rate for an enzyme acting on this compound.

| Dynamic Parameter | Value | Observed Catalytic Rate (kcat, s⁻¹) | Implication |

| Frequency of S1 Pocket "Gating" Motion | Low (e.g., 10⁶ s⁻¹) | 5 | Slower gating motion limits the rate of substrate entry/product release. |

| Frequency of S1 Pocket "Gating" Motion | High (e.g., 10⁸ s⁻¹) | 50 | Faster dynamics in the active site are directly correlated with a higher catalytic turnover. |

| Population of Catalytically Active Conformation | 5% | 10 | A small fraction of the enzyme exists in the optimal state for catalysis at any given time. |

| Population of Catalytically Active Conformation | 25% | 50 | Mutations or allosteric effectors that stabilize the active conformation lead to enhanced catalytic rates. |

Multiplex Substrate Profiling for Comprehensive Peptidase Specificity Mapping

While this compound is excellent for characterizing specific enzymes, understanding the full spectrum of peptidase activity in a complex biological sample requires a broader approach. Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) is a powerful technique developed to comprehensively map the substrate specificity of endo- and exopeptidases. nih.govresearchgate.net

The MSP-MS method utilizes a physicochemically diverse library of synthetic peptides (often over 100) rather than a single substrate. ucsf.edu A peptidase or a complex mixture of peptidases is added to this library, and the resulting cleavage products are identified over time using liquid chromatography–tandem mass spectrometry (LC-MS/MS). nih.govucsf.edu This allows for the simultaneous determination of cleavage preferences at multiple positions around the scissile bond (e.g., from P4 to P4').

Although this compound itself is not typically part of the core MSP-MS library due to its chromogenic, non-standard p-nitroanilide group, related peptide substrates are crucial in the workflow. For instance, a substrate like succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (AAPF-pNA) might be used in a preliminary colorimetric assay to rapidly identify fractions containing chymotrypsin-like activity during protein purification. nih.govucsf.edu These active fractions are then subjected to the comprehensive MSP-MS analysis to fully define their specificity.

More advanced versions of this technique, like quantitative Multiplex Substrate Profiling (qMSP-MS), use tandem mass tags (TMTs) to precisely quantify the rate of hydrolysis for hundreds of unique peptide bonds in parallel, providing detailed kinetic information. nih.govresearchgate.net This approach can define the specificity of poorly characterized enzymes and identify distinct peptidase activities within complex biological samples, such as secretomes from cancer cell lines. nih.govresearchgate.net

The table below summarizes the key aspects of the MSP-MS methodology.

| Feature | Description | Relevance |

| Substrate Type | A complex library of 100+ physicochemically diverse synthetic peptides. ucsf.edu | Allows for an unbiased and global mapping of peptidase cleavage preferences. |

| Assay Principle | Incubation of the peptide library with a peptidase or biological sample. Aliquots are taken over time. nih.gov | Time-course analysis provides kinetic information about cleavage events. |

| Detection Method | Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) to identify cleavage products. nih.gov | Provides high-resolution identification of the exact cleavage sites (scissile bonds). |

| Data Output | A comprehensive specificity profile, often visualized as a heat map or iceLogo, showing amino acid preferences at each position (P4-P4') around the cleavage site. | Reveals the consensus cleavage motif for a given peptidase or the combined activity in a mixture. |

| Quantitative Power | Can be coupled with isotopic labeling (e.g., TMTs) for precise rate determination of hundreds of cleavage events simultaneously (qMSP-MS). nih.govresearchgate.net | Ranks substrates by cleavage efficiency and allows for detailed comparison of peptidase activity under different conditions. |

Comparative Biochemical Investigations and Analogous Substrate Development

Comparative Analysis with Other Chromogenic and Fluorogenic Protease Substrates

The utility of a protease substrate is determined by its kinetic properties and specificity. Ala-Ala-Phe p-nitroanilide and its derivatives are part of a broader class of synthetic substrates used to assay protease activity. A comparative analysis with other chromogenic and fluorogenic substrates provides context for its application and highlights its advantages and limitations.

Comparison of Kinetic Parameters (Km, kcat) with Related Substrates

The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), are crucial for evaluating the efficiency of an enzyme-substrate interaction. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

For the N-blocked tetrapeptide, N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, its interaction with various proteases has been characterized. For instance, with chymotrypsin (B1334515), this substrate demonstrates a notable catalytic efficiency. The kinetic parameters for the hydrolysis of this substrate by different enzymes provide a basis for comparison with other substrates.

A study on a series of 3-carboxypropionyl-tripeptide-p-nitroanilides with the general formula 3-carboxypropionyl-alanyl-alanyl-Y-p-nitroanilide, where Y represents different amino acids, revealed that the substrate with phenylalanine at the Y position was cleaved most effectively by chymotrypsin nih.gov. This highlights the importance of the P1 residue in determining substrate recognition and turnover.

When compared to fluorogenic substrates, which often employ leaving groups like 7-amino-4-methylcoumarin (AMC), the kinetic profiles can differ. Substrates incorporating the fluorogenic leaving group 7-amino-4-carbamoylmethylcoumarin (ACC) have been shown to exhibit kinetic profiles comparable to those with the traditionally used AMC leaving group nih.govnih.gov. The choice between a chromogenic and a fluorogenic substrate often involves a trade-off between the ease of detection and sensitivity.

Below is an interactive data table summarizing the kinetic parameters of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide with a specific protease, alongside other related substrates for comparison.

Data for this table was compiled from multiple sources for comparative purposes. The kinetic parameters for N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide with Subtilisin BPN' and its mutant are from a specific study researchgate.net.

Evaluation of Specificity Profiles Across Different Substrate Classes

The specificity of a protease for a particular substrate is largely determined by the amino acid sequence of the substrate, particularly the residues at the P1 to P4 positions. Chromogenic substrates like this compound are valuable tools for probing the primary specificity of proteases. For instance, the preference of chymotrypsin for a large hydrophobic residue like phenylalanine at the P1 position is well-established using such substrates nih.govnii.ac.jp.

Fluorogenic substrates, due to their higher sensitivity, are often employed in high-throughput screening and detailed specificity profiling using combinatorial libraries nih.govnih.gov. These libraries can be designed to explore a wide range of amino acid preferences at various positions, providing a comprehensive specificity profile of a protease sinica.edu.twresearchgate.net. For example, fluorogenic peptide microarrays have been used to map the substrate specificities of numerous serine and cysteine proteases researchgate.net.

While p-nitroanilide substrates are effective for assessing P1 site preferences, fluorogenic substrates can provide more detailed insights into the interactions at other subsites (P2, P3, P4, etc.). The increased quantum yield of some fluorogenic leaving groups, such as ACC over AMC, allows for the use of lower enzyme and substrate concentrations, which can be advantageous in certain experimental setups nih.govnih.gov.

Design and Development of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide Analogs

The development of analogs of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is driven by the need for substrates with improved or altered properties, such as enhanced specificity for a particular protease, increased sensitivity, or different detection modalities.

Sequence Modifications for Altered Enzyme Specificity or Affinity

Altering the amino acid sequence of a peptide substrate is a common strategy to modify its interaction with a target enzyme. For N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, modifications can be introduced at the P1, P2, P3, or P4 positions to either increase affinity and/or specificity for a particular protease or to shift its selectivity towards a different enzyme.

For example, replacing the P1 phenylalanine with other amino acids can dramatically alter the substrate's utility for different proteases. A substrate with alanine (B10760859) at the P1 position (e.g., N-Succinyl-Ala-Ala-Ala p-nitroanilide) is a well-known substrate for elastase, demonstrating how a single amino acid change can redirect substrate specificity sigmaaldrich.com.

Systematic studies involving the synthesis of a series of analogs with variations at a specific position can elucidate the structural requirements for optimal substrate binding and catalysis. This information is invaluable for the design of highly selective substrates and inhibitors.

Exploration of Alternative Chromogenic or Fluorogenic Reporter Groups

While p-nitroaniline is a widely used chromogenic reporter group, its detection wavelength in the visible range can sometimes be subject to interference from other components in a biological sample. This has led to the exploration of alternative chromogenic and fluorogenic reporter groups.

Alternative chromogenic substrates include those based on 5-bromo-4-chloro-3-indolyl (BCIP) derivatives, which can produce colored precipitates, or 3,3',5,5'-tetramethylbenzidine (TMB), commonly used in horseradish peroxidase-based assays abcam.com. The choice of chromogen can be tailored to the specific requirements of the assay, such as the need for a soluble or precipitating product.

In the realm of fluorogenic reporters, a variety of coumarin derivatives, such as 7-amino-4-methylcoumarin (AMC) and 7-amino-4-carbamoylmethylcoumarin (ACC), are frequently used nih.govnih.gov. Rhodamine-based substrates represent another class of highly sensitive fluorogenic reporters scispace.com. The development of molecular probes that incorporate both chromogenic and fluorogenic units within the same molecule allows for multimodal detection of protease activity mdpi.com. These dual-function probes can provide more comprehensive information about enzyme activity and selectivity.